molecular formula C83H88Cl2N8O29 B3025814 (1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(dodecanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid CAS No. 110882-85-4

(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(dodecanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid

Numéro de catalogue B3025814
Numéro CAS: 110882-85-4
Poids moléculaire: 1732.5 g/mol
Clé InChI: IMGYVEMZPBHISV-PSDJNXLUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Parvodicin C2 is a glycopeptide antibiotic derived from the bacterium Actinomadura parvosata. It is a component of the parvodicin complex and serves as a precursor for synthesizing the antibiotic dalbavancin. Parvodicin C2 exhibits activity against methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus saprophyticus, Staphylococcus hemolyticus, and Enterococcus faecalis .

Applications De Recherche Scientifique

Parvodicin C2 has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other glycopeptide antibiotics, such as dalbavancin.

    Biology: Studied for its antibacterial properties against various Gram-positive bacteria.

    Medicine: Investigated for its potential use in treating infections caused by methicillin-resistant Staphylococcus aureus and other resistant bacteria.

    Industry: Utilized in the development of new antibiotics and antimicrobial agents

Mécanisme D'action

Parvodicin C2 exerts its antibacterial effects by inhibiting cell wall synthesis in susceptible bacteria. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing the cross-linking of peptidoglycan chains. This disruption in cell wall synthesis leads to bacterial cell lysis and death. The molecular targets include penicillin-binding proteins, which are essential for cell wall construction .

Analyse Biochimique

Biochemical Properties

The biochemical role of Antibiotic A-40926 B1 is primarily as an inhibitor of Gram-positive bacteria . It interacts with bacterial cell wall synthesis enzymes, leading to the disruption of cell wall formation . The dbv gene cluster, characterized from N. gerenzanensis ATCC 39727, is responsible for A40926 biosynthesis .

Cellular Effects

Antibiotic A-40926 B1 exerts significant effects on bacterial cells. It inhibits cell wall synthesis, leading to cell death . This impact on cell function includes disruption of cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Antibiotic A-40926 B1 involves binding to bacterial cell wall synthesis enzymes . This binding inhibits the function of these enzymes, disrupting cell wall formation and leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Antibiotic A-40926 B1 have been observed to increase over time . The compound is stable and does not degrade significantly over the course of these studies .

Dosage Effects in Animal Models

The effects of Antibiotic A-40926 B1 in animal models vary with dosage . At low doses, the compound is effective at inhibiting bacterial growth. At high doses, it can have toxic effects .

Metabolic Pathways

Antibiotic A-40926 B1 is involved in the metabolic pathway of bacterial cell wall synthesis . It interacts with enzymes involved in this pathway, inhibiting their function and disrupting cell wall formation .

Transport and Distribution

Within cells and tissues, Antibiotic A-40926 B1 is transported to the site of bacterial cell wall synthesis .

Subcellular Localization

The subcellular localization of Antibiotic A-40926 B1 is at the site of bacterial cell wall synthesis . It does not appear to be directed to specific compartments or organelles by any known targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Parvodicin C2 is typically isolated from the fermentation broth of Actinomadura parvosata. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. The glycopeptide antibiotic is then extracted and purified using various chromatographic techniques .

Industrial Production Methods

Industrial production of Parvodicin C2 follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, and the antibiotic is extracted and purified using industrial-scale chromatography. The purified compound is then formulated for research or pharmaceutical use .

Analyse Des Réactions Chimiques

Types of Reactions

Parvodicin C2 undergoes several types of chemical reactions, including:

    Oxidation: Parvodicin C2 can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can be reduced to yield different reduced forms.

    Substitution: Parvodicin C2 can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated forms .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.

    Teicoplanin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.

    Dalbavancin: A semi-synthetic derivative of Parvodicin C2 with enhanced activity and a longer half-life.

Uniqueness

Parvodicin C2 is unique due to its specific structure and its role as a precursor for synthesizing dalbavancin. It exhibits a broad spectrum of activity against methicillin-resistant and methicillin-sensitive strains of various bacteria, making it a valuable compound in antibiotic research and development .

Propriétés

Numéro CAS

110882-85-4

Formule moléculaire

C83H88Cl2N8O29

Poids moléculaire

1732.5 g/mol

Nom IUPAC

(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(dodecanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C83H88Cl2N8O29/c1-3-4-5-6-7-8-9-10-11-12-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-27-38-28-54(72)118-50-22-17-37(25-45(50)84)66(100)64-79(111)92-63(80(112)113)43-29-39(95)30-52(119-83-71(105)69(103)67(101)55(33-94)120-83)57(43)42-24-35(15-20-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-31-41(32-49(98)58(44)85)117-51-26-36(16-21-48(51)97)59(86-2)75(107)87-46(74(106)91-62)23-34-13-18-40(116-53)19-14-34/h13-22,24-32,46,55,59-71,73,82-83,86,94-98,100-105H,3-12,23,33H2,1-2H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1

Clé InChI

IMGYVEMZPBHISV-PSDJNXLUSA-N

SMILES isomérique

CCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O

SMILES

CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O

SMILES canonique

CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.